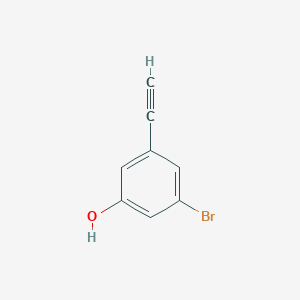
6-Ethoxy-4-methylnicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Ethoxy-4-methylnicotinic acid is a chemical compound with the molecular formula C9H11NO3. It is a derivative of nicotinic acid, which is also known as niacin or vitamin B3. This compound is characterized by the presence of an ethoxy group at the 6th position and a methyl group at the 4th position on the nicotinic acid ring. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethoxy-4-methylnicotinic acid typically involves the esterification of 6-methylnicotinic acid with an alcohol solvent under acidic conditions. The reaction is carried out by uniformly mixing 6-methylnicotinic acid and an alcohol solvent, adjusting the pH to ≤1, and maintaining the reaction temperature at 80-100°C. The reaction proceeds to form 6-methylnicotinate, which is then further processed to obtain this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 6-Ethoxy-4-methylnicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The ethoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
6-Ethoxy-4-methylnicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular metabolism and enzyme function.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in treating metabolic disorders and cardiovascular diseases.
Industry: It is used in the development of new materials and chemical processes .
Mecanismo De Acción
The mechanism of action of 6-Ethoxy-4-methylnicotinic acid involves its interaction with various molecular targets and pathways. As a derivative of nicotinic acid, it is likely to influence metabolic pathways involving nicotinamide coenzymes (NAD and NADP). These coenzymes play a crucial role in redox reactions and energy metabolism. The compound may also have direct effects on lipid metabolism, vasodilation, and neuroprotection .
Comparación Con Compuestos Similares
6-Methylnicotinic acid: Lacks the ethoxy group but shares the methyl group at the 4th position.
4-Methylnicotinic acid: Lacks the ethoxy group and has only the methyl group at the 4th position.
6-Ethoxy-nicotinic acid: Lacks the methyl group but has the ethoxy group at the 6th position.
Uniqueness: 6-Ethoxy-4-methylnicotinic acid is unique due to the presence of both ethoxy and methyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets and pathways, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C9H11NO3 |
|---|---|
Peso molecular |
181.19 g/mol |
Nombre IUPAC |
6-ethoxy-4-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H11NO3/c1-3-13-8-4-6(2)7(5-10-8)9(11)12/h4-5H,3H2,1-2H3,(H,11,12) |
Clave InChI |
LHEMSSXHNUFZKL-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=NC=C(C(=C1)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


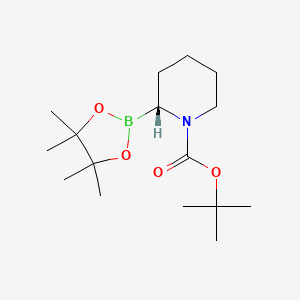
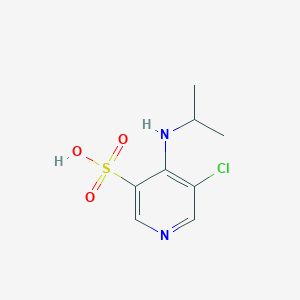
![1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13011447.png)
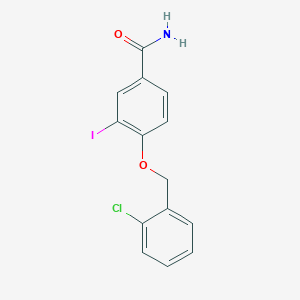
![tert-butyl (1S,2R,5R)-2-(bromomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13011461.png)
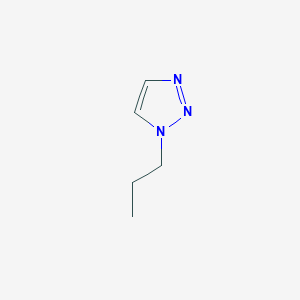
![Ethyl 4-chlorobenzo[d]thiazole-2-carboxylate](/img/structure/B13011467.png)

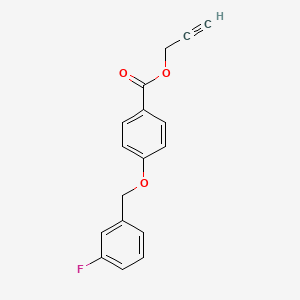
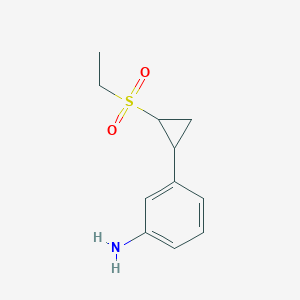
![Methyl 3-boc-3-azabicyclo[4.1.0]heptan-1-carboxylate](/img/structure/B13011500.png)
![Methyl 3-oxo-4-phenyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate](/img/structure/B13011504.png)

